Shikonin leucoacetate

描述

Shikonin leucoacetate is a derivative of shikonin, a naturally occurring naphthoquinone compound extracted from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon. Shikonin and its derivatives are known for their vibrant red pigment and have been traditionally used in herbal medicine. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of shikonin leucoacetate typically involves the acetylation of shikonin. The process begins with the extraction of shikonin from plant roots, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of shikonin from plant sources, followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its quality.

化学反应分析

Types of Reactions: Shikonin leucoacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form shikonin, which is the parent compound.

Reduction: The compound can be reduced to form leuco-shikonin, a colorless derivative.

Substitution: this compound can undergo substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Shikonin

Reduction: Leuco-shikonin

Substitution: Various substituted derivatives of shikonin

科学研究应用

Anticancer Properties

Mechanism of Action

Shikonin leucoacetate exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cell migration and invasion, making it a potential candidate for cancer therapy. Research indicates that shikonin activates caspases, which are crucial in the apoptotic pathway, and downregulates proteins involved in cell survival such as Src and FAK (Focal Adhesion Kinase) .

Case Studies

- Ovarian Cancer : A study demonstrated that this compound effectively induced apoptosis in SKOV-3 ovarian cancer cells through caspase activation .

- Breast Cancer : Another investigation revealed that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing its potential as a therapeutic agent in breast cancer treatment .

Wound Healing

Properties and Mechanisms

this compound has been recognized for its wound-healing properties due to its anti-inflammatory and antibacterial effects. It promotes angiogenesis (the formation of new blood vessels) and enhances collagen synthesis, which are essential for effective wound healing.

Case Studies

- Experimental Models : Animal studies have shown that topical application of this compound accelerates the healing process in skin wounds by increasing fibroblast activity and collagen deposition .

- Clinical Observations : In clinical settings, formulations containing shikonin have been used to treat chronic wounds and ulcers with promising results.

Antimicrobial Activity

Spectrum of Activity

this compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting nucleic acid synthesis.

Case Studies

- Bacterial Infections : Research has indicated that shikonin derivatives effectively inhibit the growth of antibiotic-resistant strains of bacteria such as Staphylococcus aureus .

- Fungal Infections : Studies have also demonstrated its efficacy against fungal pathogens like Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits migration | Effective against ovarian and breast cancer cells |

| Wound Healing | Promotes angiogenesis, collagen synthesis | Accelerates healing in experimental models |

| Antimicrobial | Disrupts cell membranes | Effective against bacterial and fungal infections |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential use in treating inflammatory diseases |

作用机制

The mechanism of action of shikonin leucoacetate involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting Enzymes: this compound inhibits enzymes involved in cellular processes, such as topoisomerases and kinases.

Inducing Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells by activating caspases and other apoptotic proteins.

Modulating Signaling Pathways: this compound modulates signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.

相似化合物的比较

Shikonin leucoacetate is compared with other similar compounds, such as:

Shikonin: The parent compound, known for its potent bioactive properties.

Alkannin: An optical isomer of shikonin with similar biological activities.

Acetylshikonin: Another acetylated derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. It exhibits enhanced stability and solubility compared to shikonin, making it a valuable compound for various applications.

生物活性

Introduction

Shikonin leucoacetate, a derivative of shikonin—a natural naphthoquinone compound extracted from the roots of Lithospermum erythrorhizon—has garnered attention for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications. The findings are supported by various studies, including in vitro and in vivo experiments.

This compound is synthesized through the acetylation of shikonin, which enhances its solubility and bioavailability. The semi-synthesis of shikonin leucoacetates has been reported to be efficient, allowing for the exploration of its biological properties .

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that it activates caspases—proteins that play essential roles in programmed cell death—resulting in increased levels of cleaved caspase-3, -8, and -9 following treatment .

- Key Findings:

Inhibition of Cancer Cell Migration and Invasion

This compound also exhibits anti-metastatic properties. It significantly inhibits the migration and invasion of ovarian cancer cells (SKOV-3) in a dose-dependent manner .

- Experimental Data:

DNA Damage Response Inhibition

Recent research highlights shikonin's ability to inhibit the DNA damage response (DDR). It induces degradation of key proteins involved in DDR, such as ATM and ATRIP, thereby sensitizing cancer cells to chemotherapy agents like gemcitabine .

- Research Insights:

Anticancer Activity

This compound has demonstrated potent anticancer effects through various mechanisms:

- Inhibition of topoisomerase-I.

- Modulation of protein kinases involved in cell survival pathways.

- Induction of autophagy alongside apoptosis, enhancing its efficacy against resistant cancer cells .

Case Studies

- Ovarian Cancer Study : A study involving SKOV-3 cells showed that shikonin treatment resulted in significant downregulation of Src and FAK expression, key players in cancer cell migration .

- Leukemia Model : In K562 cells, shikonin-induced apoptosis was completely inhibited by caspase inhibitors, confirming the role of caspases in its apoptotic effects .

Comparative Analysis

The following table summarizes key biological activities associated with this compound:

属性

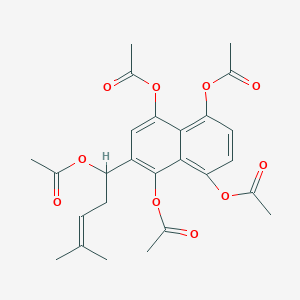

IUPAC Name |

[4,5,8-triacetyloxy-6-(1-acetyloxy-4-methylpent-3-enyl)naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-13(2)8-9-20(32-14(3)27)19-12-23(35-17(6)30)24-21(33-15(4)28)10-11-22(34-16(5)29)25(24)26(19)36-18(7)31/h8,10-12,20H,9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVPIDXOMBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908675 | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-64-1 | |

| Record name | Mds 004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。